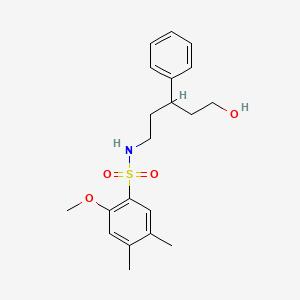

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and dimethyl groups at the 2-, 4-, and 5-positions. The N-linked side chain comprises a 5-hydroxy-3-phenylpentyl group, which introduces both aromatic (phenyl) and hydrophilic (hydroxyl) functionalities.

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-15-13-19(25-3)20(14-16(15)2)26(23,24)21-11-9-18(10-12-22)17-7-5-4-6-8-17/h4-8,13-14,18,21-22H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVDXADUCAYJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H27NO4S

- Molecular Weight : 377.4977 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro studies. The following sections summarize key findings related to its antiproliferative, antibacterial, and antioxidative properties.

Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The compound was found to selectively inhibit the growth of the MCF-7 breast cancer cell line at low micromolar concentrations, indicating potential for targeted cancer therapy.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound demonstrated notable effectiveness against Gram-positive bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μM) | Reference |

|---|---|---|

| Enterococcus faecalis | 8 | |

| Staphylococcus aureus | 10 |

These results suggest that the compound could be a valuable candidate for developing new antibacterial agents.

Antioxidative Activity

Antioxidative activity is crucial for preventing oxidative stress-related damage in cells. The compound showed significant antioxidative effects in various assays.

Table 3: Antioxidative Activity Comparison

| Compound | Assay Method | Result | Reference |

|---|---|---|---|

| This compound | DPPH Scavenging | IC50 = 15 μM | |

| Standard (BHT) | DPPH Scavenging | IC50 = 20 μM |

The antioxidative capacity was significantly higher than that of the standard butylated hydroxytoluene (BHT), indicating its potential as an antioxidant agent.

Case Studies

Several case studies have explored the biological effects of similar compounds within the same chemical class. For instance:

- Study on Benzimidazole Derivatives : Research indicated that modifications on the benzimidazole core significantly influenced both antiproliferative and antioxidative activities. Compounds with hydroxy and methoxy substitutions displayed enhanced effects against various cancer cell lines and oxidative stress markers .

- Antibacterial Efficacy : A comparative study on sulfonamide derivatives highlighted that structural variations in substituents can lead to varying degrees of antibacterial efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1351601-28-9)

- Structure : Features a 3-methylthiophene moiety attached to a hydroxyethyl side chain instead of the phenylpentyl group in the target compound .

- Molecular Weight: 355.5 g/mol (C₁₆H₂₁NO₄S₂), lighter than the target compound due to the shorter side chain.

- Key Differences: The thiophene ring introduces sulfur-based aromaticity, which may alter electronic interactions compared to the phenyl group in the target compound.

- Applications : Likely explored for heterocyclic interactions in drug design, though specific bioactivity data are unavailable.

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 1396686-43-3)

- Structure : Contains a fluorinated benzene ring and a triazole-linked cyclopropyl-phenyl group .

- Molecular Weight : 432.5 g/mol (C₂₀H₂₁FN₄O₄S), heavier than the target compound due to the triazole and fluorine substituents.

- The triazole moiety offers hydrogen-bonding capability, which may improve target-binding affinity compared to the hydroxyl-pentyl group in the target compound.

- Applications : Triazole derivatives are often used in antimicrobial or anticancer agents, suggesting possible relevance in these domains.

Methoxy-Substituted Analogs (e.g., trans-4-Methoxycinnamic Acid Ethyl Ester, 7-Methoxycoumarin)

- trans-4-Methoxycinnamic Acid Ethyl Ester: Exhibits UV-absorbing properties due to the conjugated methoxy-cinnamate system. 7-Methoxycoumarin: A fluorescent scaffold with applications in natural product research.

- Comparison Insight : The methoxy group in the target compound may similarly influence electronic properties or photostability.

Tabulated Comparison of Key Features

Research Implications and Limitations

- Structural Insights : The hydroxyl and methoxy groups in the target compound may enhance solubility and target engagement, while the phenylpentyl chain could improve lipid membrane penetration.

- Data Gaps : Absence of experimental data (e.g., solubility, bioactivity) limits direct functional comparisons. Further studies are needed to evaluate pharmacokinetic and pharmacodynamic profiles.

- Synthetic Challenges : The complexity of the phenylpentyl side chain may pose synthesis hurdles compared to shorter-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.